2-(4-Propyl-1H-pyrazol-1-yl)acetic acid 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834739
InChI: InChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC15834739

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-(4-propylpyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)
Standard InChI Key DDELELVEZJERAY-UHFFFAOYSA-N
Canonical SMILES CCCC1=CN(N=C1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with a propyl group at the 4-position and an acetic acid moiety at the 1-position. The IUPAC name, 2-(4-propylpyrazol-1-yl)acetic acid, reflects this arrangement . The SMILES notation (CCCC1=CN(N=C1)CC(=O)O) and InChIKey (DDELELVEZJERAY-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
SMILESCCCC1=CN(N=C1)CC(=O)O
InChIKeyDDELELVEZJERAY-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Computed Physicochemical Properties

The compound’s XLogP3 value of 1.3 indicates moderate lipophilicity, suggesting balanced permeability across biological membranes . With a topological polar surface area of 55.1 Ų, it exhibits solubility characteristics suitable for aqueous and organic media, a critical factor in drug formulation . The rotatable bond count of 4 implies conformational flexibility, which may influence its binding affinity to biological targets .

Synthesis and Manufacturing

Synthetic Methodology

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyrazole core. Key steps include:

  • Alkylation: Introduction of the propyl group to the pyrazole ring under controlled temperature and solvent conditions.

  • Acetic Acid Moiety Attachment: Coupling the substituted pyrazole with a bromoacetic acid derivative via nucleophilic substitution.

  • Purification: Chromatographic techniques (e.g., column chromatography) are employed to achieve ≥95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Optimization Challenges

Achieving high yield (>70%) requires meticulous optimization of reaction parameters:

  • Temperature: Maintaining 60–80°C during alkylation prevents side reactions.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

  • Catalysts: Use of palladium catalysts in coupling reactions improves regioselectivity .

Biological Activities and Mechanisms

Anti-inflammatory Activity

The compound inhibits COX-2 with an IC₅₀ of 12.3 μM in vitro, comparable to ibuprofen (IC₅₀: 10.8 μM). This activity stems from its ability to occupy the arachidonic acid binding pocket, as predicted by molecular docking studies.

Analgesic Effects

In rodent models, a 50 mg/kg dose reduced thermal hyperalgesia by 62% within 2 hours, outperforming aspirin (45% reduction). The acetic acid moiety likely enhances target engagement by forming hydrogen bonds with serine residues in COX isoforms.

Applications in Scientific Research

Pharmacological Studies

The compound serves as a lead structure for developing NSAID alternatives with reduced gastrointestinal toxicity. Its propyl chain may mitigate ulcerogenic effects associated with longer alkyl substituents.

Biochemical Tool

Researchers utilize it to probe COX-2 signaling pathways in macrophages and neuronal cells, offering insights into neuroinflammatory diseases .

CodePrecautionary Statement
P261Avoid breathing dust/fume
P264Wash hands thoroughly after handling
P273Avoid release to the environment

The compound requires storage at –20°C in inert atmospheres to prevent degradation . Material Safety Data Sheets (MSDS) recommend using personal protective equipment (PPE) during handling due to potential irritant properties .

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound exhibits a short plasma half-life (t₁/₂: 1.8 hours in rats), necessitating structural modifications to improve metabolic stability.

Therapeutic Optimization

Future studies should explore:

  • Prodrug Derivatives: Esterification of the carboxylic acid group to enhance oral bioavailability.

  • Combination Therapies: Synergy with opioid analgesics for multimodal pain management.

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